2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Description
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a dichlorophenyl group
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5OS/c17-11-7-4-8-12(14(11)18)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,19H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAIETGATIQOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions. The cyclohexyl group is then introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The cyclohexyl group can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the dichlorophenyl group distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets .
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Molecular Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H17ClN4S
- Molar Mass : 320.84 g/mol
Structural Representation
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines.
In Vitro Studies
- Cell Line Testing : The compound was tested against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The results indicated an IC50 value of approximately 1.18 µM against HEPG2 cells, which is notably lower than traditional chemotherapeutics like staurosporine (IC50 = 4.18 µM) .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to be related to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the modulation of EGFR and Src kinases .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties:
- Alkaline Phosphatase : It exhibited significant inhibitory activity against human alkaline phosphatase with an IC50 value of 0.420 ± 0.012 μM, indicating a strong potential for therapeutic applications .
Comparative Analysis
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 1.18 | |
| Staurosporine | HEPG2 | 4.18 | |
| Erlotinib | Various | 0.41785 |
Study 1: Antitumor Activity Evaluation
In a study conducted by Arafa et al., various triazole derivatives were synthesized and screened for their antitumor activity. The compound demonstrated a significant growth inhibition percentage across multiple cancer types, particularly in melanoma and colon cancer models .
Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, with a binding energy value of −7.90 kcal/mol, suggesting a strong interaction with the target sites .
Study 3: Safety Profile Assessment
Toxicological assessments revealed that while the compound exhibits potent anticancer activity, it maintains a favorable safety profile with low cytotoxicity in normal cell lines, which is crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
